Boc-N-Ethylglycine

Description

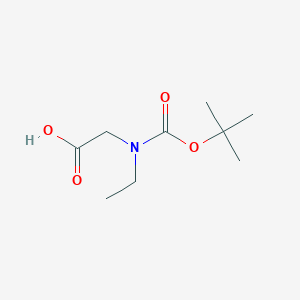

Structure

3D Structure

Properties

IUPAC Name |

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-10(6-7(11)12)8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBIXXXFDSLALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514496 | |

| Record name | N-(tert-Butoxycarbonyl)-N-ethylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149794-10-5 | |

| Record name | N-(tert-Butoxycarbonyl)-N-ethylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethylglycine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boc-N-Ethylglycine: A Versatile Building Block in Biochemical Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Boc-N-Ethylglycine, a synthetic amino acid derivative, has emerged as a crucial building block in the fields of biochemistry and medicinal chemistry. Its unique structural features, particularly the N-ethyl substitution and the protective tert-butyloxycarbonyl (Boc) group, offer chemists precise control over peptide and peptidomimetic synthesis. This guide provides a comprehensive overview of the applications of this compound, detailing its role in the synthesis of novel therapeutic candidates and research tools, supported by quantitative data, experimental protocols, and workflow visualizations.

Core Applications in Synthesis

This compound is predominantly utilized in two key areas: the synthesis of peptides and the construction of peptidomimetics, also known as peptoids. The N-ethyl group imparts unique conformational properties and increased proteolytic stability compared to its natural glycine counterpart, while the Boc group provides a readily cleavable protecting group for the amine, essential for stepwise solid-phase synthesis.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound serves as a modified amino acid residue that can be incorporated into peptide chains to modulate their structure and function. The ethyl group on the nitrogen atom can influence the peptide's secondary structure and its ability to interact with biological targets. The Boc protecting group is stable under the coupling conditions but can be efficiently removed with mild acid, allowing for the sequential addition of further amino acid residues.

Peptidomimetics (Peptoids)

This compound is a fundamental component in the synthesis of N-substituted glycine oligomers, or peptoids. Peptoids are a class of peptide mimics where the side chain is attached to the nitrogen atom of the backbone rather than the alpha-carbon. This structural alteration renders them highly resistant to enzymatic degradation, a significant advantage for the development of therapeutic agents with improved pharmacokinetic profiles. The synthesis of peptoids often follows a "submonomer" approach on a solid support, a process where this compound can be a key starting material or an integral part of the growing chain.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and application of this compound and related N-substituted glycine derivatives.

| Parameter | Value | Application | Reference |

| Purity | >97% | Commercially available starting material | [1][2] |

| Yield | Quantitative | Synthesis of this compound | [3] |

| Purity | >98% (HPLC) | Commercially available starting material | [4] |

Table 1: Physicochemical Properties of this compound

| Reaction Step | Reagents and Conditions | Yield | Reference |

| Synthesis of this compound | Boc-glycine, iodoethane, NaH, THF | Quantitative | [3] |

| Solid-Phase Peptoid Synthesis (General) | Bromoacetic acid, primary amine (e.g., ethylamine) | Variable |

Table 2: Synthesis and Yield Data

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the N-alkylation of Boc-glycine.[3]

Materials:

-

Boc-glycine

-

Iodoethane

-

Sodium hydride (NaH), 60% dispersion in oil

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Methanol

-

Ethyl acetate-hexane solvent mixture

-

Citric acid

-

Anhydrous sodium sulfate

Procedure:

-

Suspend sodium hydride in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.

-

In a separate flask, dissolve Boc-glycine and iodoethane in anhydrous THF.

-

Add the Boc-glycine solution dropwise to the cooled NaH suspension with vigorous stirring.

-

After 1 hour at 0°C, warm the reaction mixture to room temperature and continue stirring overnight.

-

Cool the reaction mixture to 0°C and slowly add methanol to quench the excess sodium hydride.

-

Dilute the mixture with deionized water and remove the methanol under reduced pressure.

-

Extract impurities with a 90% ethyl acetate-hexane solvent mixture.

-

Adjust the pH of the aqueous layer to 2-3 with solid citric acid.

-

Extract the product with a 90% ethyl acetate-hexane solvent mixture.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound in quantitative yield.[3]

Solid-Phase Synthesis of N-Substituted Glycine Oligomers (Peptoids)

The "submonomer" method is a common and efficient strategy for the solid-phase synthesis of peptoids.

Materials:

-

Rink amide resin or other suitable solid support

-

Bromoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Dimethylformamide (DMF)

-

Primary amine (e.g., ethylamine in a suitable solvent)

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

Procedure:

-

Swell the resin in DMF.

-

Acylation Step: Add a solution of bromoacetic acid and DIC in DMF to the resin and shake for a specified time (e.g., 30 minutes) to acylate the free amine on the resin.

-

Wash the resin thoroughly with DMF.

-

Displacement Step: Add a solution of the primary amine (e.g., ethylamine) in a suitable solvent (e.g., DMF or N-methylpyrrolidone) to the resin and shake for a specified time (e.g., 1-2 hours) to displace the bromide and form the N-substituted glycine monomer.

-

Wash the resin thoroughly with DMF.

-

Repeat the acylation and displacement steps with the desired sequence of bromoacetic acid and primary amines to build the peptoid chain.

-

After the final monomer addition, wash the resin with DMF and then with a solvent like dichloromethane.

-

Cleave the peptoid from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

-

Precipitate the crude peptoid in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows related to the application of this compound.

Caption: Workflow for Solid-Phase Peptoid Synthesis.

References

- 1. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 2. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]

- 3. [PDF] Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of N-Boc-N-ethyl Glycine in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N-ethyl glycine is a non-canonical, N-alkylated amino acid derivative that serves as a critical building block in the synthesis of complex peptides and peptidomimetics. Its unique structural properties, particularly the ethyl group on the alpha-amine, impart increased proteolytic stability and can influence the conformational properties of the resulting peptide. This technical guide provides a comprehensive overview of the role of N-Boc-N-ethyl glycine in peptide synthesis, including its chemical properties, detailed experimental protocols for its synthesis and incorporation into peptide chains, and methods for the purification of N-alkylated peptides. This document is intended to be a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development.

Introduction

The field of peptide therapeutics has seen significant growth, driven by the high specificity and potency of peptides as drug candidates. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The incorporation of N-alkylated amino acids, such as N-Boc-N-ethyl glycine, is a key strategy to overcome these limitations. The N-ethyl group provides steric hindrance that protects the adjacent peptide bond from enzymatic degradation. Furthermore, the modification of the peptide backbone can lead to novel conformational preferences, which can be exploited in the design of peptidomimetics with enhanced biological activity.

N-Boc-N-ethyl glycine is particularly useful in the construction of peptide nucleic acid (PNA) monomers and other specialized peptide structures. The tert-butyloxycarbonyl (Boc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows using the Boc/Bzl protection strategy.

Physicochemical Properties of N-Boc-N-ethyl Glycine

A thorough understanding of the physicochemical properties of N-Boc-N-ethyl glycine is essential for its effective use in peptide synthesis.

| Property | Value |

| CAS Number | 149794-10-5 |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 87-88 °C |

| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol |

Synthesis of N-Boc-N-ethyl Glycine

The synthesis of N-Boc-N-ethyl glycine is typically achieved through the N-alkylation of Boc-glycine. A general and efficient laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of N-Boc-N-ethyl Glycine

Materials:

-

Boc-glycine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodoethane (EtI)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Citric acid

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Hydride Suspension: In a round-bottom flask purged with nitrogen, suspend sodium hydride (4.0 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice-water bath.

-

Preparation of Boc-glycine Solution: In a separate flask, dissolve Boc-glycine (1.0 equivalent) and iodoethane (4.0 equivalents) in anhydrous THF.

-

Reaction: Add the Boc-glycine solution dropwise to the cooled sodium hydride suspension under vigorous stirring. Maintain the temperature at 0°C for 1 hour.

-

Room Temperature Stirring: After 1 hour, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.

-

Quenching: Cool the reaction mixture back to 0°C and slowly add methanol to quench the excess sodium hydride.

-

Work-up:

-

Dilute the reaction mixture with deionized water.

-

Remove the methanol under reduced pressure.

-

Extract impurities with a 90% ethyl acetate-hexane solvent mixture.

-

Adjust the pH of the aqueous layer to 2-3 with solid citric acid.

-

Extract the product with a 90% ethyl acetate-hexane solvent mixture (repeat 3 times).

-

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-N-ethyl glycine. This procedure can provide the product in near quantitative yield.[1]

Figure 1: General workflow for the synthesis of N-Boc-N-ethyl Glycine.

Incorporation of N-Boc-N-ethyl Glycine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-alkylated amino acids like N-Boc-N-ethyl glycine into a growing peptide chain can be challenging due to steric hindrance at the secondary amine. This often results in slower coupling kinetics compared to primary amino acids. Therefore, the choice of coupling reagents and reaction conditions is crucial for achieving high coupling efficiency.

Quantitative Data on Coupling Efficiency

While specific quantitative data for the coupling efficiency of N-Boc-N-ethyl glycine is not extensively reported in readily available literature, studies on similar N-alkylated amino acids indicate that coupling yields can be significantly improved with the use of more potent coupling reagents. For "difficult couplings," such as those involving N-methylated or other N-alkylated amino acids, standard coupling reagents may result in lower yields. It is generally accepted that a coupling efficiency of >99% is desirable for the synthesis of long peptides. For N-alkylated residues, achieving this may require extended coupling times or the use of specialized reagents.

| Coupling Reagent Class | Examples | Suitability for N-Alkylated Residues |

| Carbodiimides | DCC, DIC | Often require an additive (e.g., HOBt) and may still be inefficient for sterically hindered couplings. |

| Onium Salts (Uronium/Aminium) | HBTU, HATU, TBTU | Generally more effective than carbodiimides. HATU is often preferred for difficult couplings. |

| Onium Salts (Phosphonium) | PyBOP, PyAOP, PyBrOP | Highly reactive and often recommended for sterically hindered couplings, including N-alkylated amino acids. PyBrOP is noted for its high reactivity. |

Experimental Protocol: Boc-SPPS Incorporation of N-Boc-N-ethyl Glycine

This protocol outlines the manual incorporation of N-Boc-N-ethyl glycine into a peptide sequence using the Boc/Bzl strategy on a PAM resin.

Materials:

-

Peptide-resin (with a free N-terminal amine)

-

N-Boc-N-ethyl glycine

-

Coupling reagent (e.g., HATU or PyBOP)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Isopropyl alcohol (IPA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM, followed by DMF in a reaction vessel.

-

Boc Deprotection (if applicable):

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

-

Remove the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

-

Wash the resin with DCM (2x) and IPA (2x) to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with DMF (3x).

-

Treat the resin with a 5-10% solution of DIEA in DMF for 5-10 minutes to neutralize the N-terminal ammonium salt.

-

Wash the resin with DMF (3x).

-

-

Coupling of N-Boc-N-ethyl Glycine:

-

In a separate vial, pre-activate N-Boc-N-ethyl glycine (3-4 equivalents relative to the resin loading) with the chosen coupling reagent (e.g., HATU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours. The extended coupling time is recommended to overcome the steric hindrance of the N-ethyl group.

-

Monitor the coupling reaction using a qualitative ninhydrin test. A negative result (no color change) indicates complete coupling. If the test is positive, the coupling step can be repeated.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Figure 2: Workflow for the incorporation of N-Boc-N-ethyl Glycine in SPPS.

Cleavage, Deprotection, and Purification

Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For peptides synthesized using the Boc/Bzl strategy, this is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). It is important to note that N-alkylated peptide bonds can be susceptible to hydrolysis under standard TFA cleavage conditions, although this is more pronounced with repeated TFA exposure during synthesis.

General HF Cleavage Protocol:

-

The peptide-resin is treated with anhydrous HF at 0°C for 1 hour.

-

Scavengers, such as p-cresol or anisole, are added to trap reactive carbocations generated during deprotection.

-

The HF is removed by evaporation.

-

The crude peptide is precipitated and washed with cold diethyl ether.

-

The precipitated peptide is dissolved in an aqueous solvent (e.g., acetonitrile/water with 0.1% TFA) and lyophilized.

Purification of N-Alkylated Peptides

The purification of peptides containing N-alkylated residues is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC). The increased hydrophobicity from the N-ethyl group may alter the retention time of the peptide compared to its non-alkylated counterpart.

General RP-HPLC Purification Protocol:

-

Column: C18 stationary phase is commonly used.

-

Mobile Phase A: 0.1% TFA in deionized water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the peptide. The gradient steepness and range should be optimized for each specific peptide.

-

Detection: UV absorbance at 210-220 nm.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide product as a white powder.

Conclusion

N-Boc-N-ethyl glycine is a valuable synthetic tool for the development of novel peptides and peptidomimetics with enhanced therapeutic potential. While its incorporation into peptide chains requires careful optimization of coupling conditions due to steric hindrance, the use of potent coupling reagents and extended reaction times can lead to successful synthesis. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals to effectively utilize N-Boc-N-ethyl glycine in their synthetic endeavors. Further research into the quantitative aspects of its coupling efficiency and the development of even more efficient synthetic methodologies will continue to expand the utility of this important building block in peptide science.

References

Boc-N-Ethylglycine: A Versatile Building Block for Novel Pharmaceutical Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Boc-N-Ethylglycine, a synthetically derived amino acid analog, has emerged as a crucial building block in the design and development of a new generation of pharmaceuticals. Its unique structural features, particularly the N-ethyl substitution, offer medicinal chemists a valuable tool to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based and peptidomimetic drugs. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of antithrombotic agents. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in leveraging this versatile building block for their drug discovery programs.

Chemical and Physical Properties

This compound, systematically named 2-((tert-butoxycarbonyl)(ethyl)amino)acetic acid, is a white to off-white solid. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard peptide synthesis protocols.[1]

| Property | Value | Reference |

| CAS Number | 149794-10-5 | [2] |

| Molecular Formula | C9H17NO4 | |

| Molecular Weight | 203.24 g/mol | |

| Melting Point | 87-88 °C | |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the N-alkylation of Boc-glycine. This procedure allows for the straightforward introduction of the ethyl group onto the nitrogen atom of the glycine backbone.

Experimental Protocol: Synthesis of this compound

Materials:

-

Boc-glycine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodoethane (CH3CH2I)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Citric acid

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Preparation of Sodium Hydride Suspension: In a round-bottom flask purged with nitrogen, suspend sodium hydride (4.0 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

-

Preparation of Reactant Solution: In a separate flask, dissolve Boc-glycine (1.0 equivalent) and iodoethane (4.0 equivalents) in anhydrous THF.

-

Reaction: Add the reactant solution dropwise to the cooled sodium hydride suspension with vigorous stirring. Maintain the temperature at 0°C for 1 hour.

-

Warming and Overnight Stirring: Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Quenching: Cool the reaction mixture back to 0°C and slowly add methanol to quench the excess sodium hydride.

-

Work-up: Dilute the mixture with deionized water and remove the methanol under reduced pressure. Extract the aqueous layer with a 90% ethyl acetate-hexane mixture to remove impurities.

-

Acidification and Extraction: Adjust the pH of the aqueous layer to 2-3 with solid citric acid. Extract the product with a 90% ethyl acetate-hexane mixture.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Application in Pharmaceutical Synthesis: The Case of Xemilofiban

This compound has been instrumental in the synthesis of Xemilofiban, an orally active antagonist of the glycoprotein IIb/IIIa (αIIbβ3) receptor.[3][4][5] This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for antithrombotic therapies.[3] Xemilofiban, a non-peptide small molecule, was developed to prevent thrombotic events in patients with cardiovascular diseases.[3][4]

Experimental Protocol: Incorporation of this compound in the Synthesis of a Xemilofiban Precursor

The synthesis of Xemilofiban involves the coupling of this compound with a suitable amino ester, followed by further chemical modifications. The following protocol outlines a key step in the synthesis of a precursor to Xemilofiban, ethyl 3-[[(tert-butoxycarbonyl)ethylamino]acetyl]amino]propanoate.

Materials:

-

This compound

-

Ethyl 3-aminopropanoate hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reactant Preparation: Dissolve this compound (1.0 equivalent), ethyl 3-aminopropanoate hydrochloride (1.0 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM.

-

Neutralization: Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt.

-

Coupling: Cool the mixture to 0°C and add DCC (1.1 equivalents).

-

Reaction: Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Filtration: Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Work-up: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 149794-10-5|this compound|BLD Pharm [bldpharm.com]

- 3. What is Xemilofiban Hydrochloride used for? [synapse.patsnap.com]

- 4. Evaluation of oral Xemilofiban in Controlling Thrombotic Events - American College of Cardiology [acc.org]

- 5. Xemilofiban/orbofiban: insight into drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of N-Boc-N-ethylglycine Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Boc-N-ethylglycine, a key amino acid derivative utilized in organic synthesis and pharmaceutical development. The information herein is intended to support laboratory research, chemical synthesis, and drug discovery applications by providing detailed data and standardized experimental protocols.

Core Physical and Chemical Properties

N-Boc-N-ethylglycine, systematically named 2-{--INVALID-LINK--amino}acetic acid, is a synthetic building block widely employed in peptide synthesis.[1][2] Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of N-ethylglycine, which enhances stability and allows for controlled reactivity in complex synthetic pathways.[2][3]

The physical properties of N-Boc-N-ethylglycine powder are summarized in the table below. These values are critical for handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 149794-10-5 | [1][4][5][6][7] |

| Molecular Formula | C₉H₁₇NO₄ | [4][5][7][8] |

| Molecular Weight | 203.24 g/mol | [5][7][9][10] |

| Appearance | White to off-white or pale cream powder, crystals, or crystalline powder.[4][5][11][12][13] | [4][5][11][12] |

| Melting Point | 83.0 - 93.0 °C[4]; 87 - 88 °C[11][14] | [4][11][14] |

| Boiling Point | 302.7 ± 21.0 °C (Predicted) | [11][14] |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [11] |

| pKa | 4.03 ± 0.10 (Predicted) | [11][14] |

Solubility Profile

The solubility of N-Boc-N-ethylglycine is a critical parameter for its use in solution-phase synthesis and purification processes. While it is soluble in common organic solvents, its solubility in aqueous solutions is pH-dependent due to the carboxylic acid group.[13][15]

| Solvent | Solubility | Notes | Source(s) |

| DMSO | 100 mg/mL (492.03 mM) | Requires ultrasonic agitation.[5] Hygroscopic DMSO can impact solubility.[5] | [5] |

| Organic Solvents | Soluble | Generally soluble in common organic solvents.[13] | [13] |

| Aqueous Solutions | pH-dependent | As a carboxylic acid, solubility increases in basic buffers.[15][16] | [15][16] |

Experimental Protocols

Detailed methodologies for determining key physical properties are essential for quality control and experimental reproducibility.

The melting point is a crucial indicator of purity for a solid compound.[17] The capillary method is a standard technique for this determination.[17][18]

Protocol:

-

Sample Preparation: Ensure the N-Boc-N-ethylglycine powder is completely dry.[18] If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.[19]

-

Capillary Loading: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[20] Repeat until the packed sample height is 2-3 mm.[20]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[18]

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle liquefies (completion of melting).[19] This range is the melting point of the sample.

This protocol provides a systematic approach to determine the solubility of N-Boc-N-ethylglycine in various solvents, which is crucial for reaction setup and purification.

Protocol:

-

Preparation: Weigh approximately 10 mg of N-Boc-N-ethylglycine powder into a small vial.

-

Solvent Addition: Add 0.1 mL of the test solvent to the vial.

-

Agitation: Vigorously mix the contents using a vortex mixer for 30 seconds. If the solid does not dissolve, sonication can be applied to aid dissolution.[15][21]

-

Observation: Visually inspect the solution for any undissolved particles.

-

Incremental Addition: If the solid remains undissolved, continue adding the solvent in 0.1 mL increments, followed by agitation and observation, up to a total volume of 1 mL.

-

Classification:

-

Very Soluble: Dissolves in < 0.1 mL.

-

Soluble: Dissolves in 0.1 - 0.5 mL.

-

Slightly Soluble: Dissolves in 0.5 - 1.0 mL.

-

Insoluble: Does not fully dissolve in 1.0 mL.

-

-

pH Adjustment (for aqueous solvents): For acidic or basic compounds, the pH of the aqueous solvent can be adjusted to improve solubility.[15][16] Since N-Boc-N-ethylglycine is acidic, testing in a basic buffer (e.g., pH 8-9) is recommended.[16]

Role in Drug Development and Research

N-Boc-N-ethylglycine is a valuable building block in pharmaceutical research, primarily used in peptide synthesis.[1][2][12] Its unique structure allows for the creation of modified peptides with enhanced properties.

-

Peptide Synthesis: It serves as a building block to introduce N-ethylated glycine residues into a peptide chain. The Boc protecting group ensures that the nitrogen atom does not react during the coupling of the carboxylic acid group to the N-terminus of a growing peptide chain.[2][3]

-

Improved Bioavailability: N-alkylation of peptide backbones is a common strategy to increase metabolic stability against proteases and improve cell permeability, which can enhance the oral bioavailability of peptide-based drugs.[22]

-

Fibrinogen Receptor Antagonists: It has been specifically used in the design of potent and selective peptide-based fibrinogen receptor antagonists.[1][11][12]

The logical workflow for incorporating N-Boc-N-ethylglycine into a peptide sequence via solid-phase peptide synthesis (SPPS) is illustrated below.

Safety and Storage

-

Hazards: N-Boc-N-ethylglycine may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][12]

-

Storage: Store in a dry, well-sealed container.[11] Recommended storage temperatures vary, with some sources suggesting refrigeration (2-8°C) or freezing (-20°C) for long-term stability.[5][10][11]

References

- 1. BOC-N-ETHYL GLYCINE | 149794-10-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. N-Boc-N-ethylglycine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. BOC-N-ETHYL GLYCINE - Safety Data Sheet [chemicalbook.com]

- 8. keyorganics.net [keyorganics.net]

- 9. 149794-10-5|Boc-N-Ethylglycine|BLD Pharm [bldpharm.com]

- 10. This compound | 149794-10-5 [sigmaaldrich.com]

- 11. BOC-N-ETHYL GLYCINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. BOC-N-ETHYL GLYCINE | 149794-10-5 [amp.chemicalbook.com]

- 13. CAS 149794-10-5: BOC-N-ETHYL GLYCINE | CymitQuimica [cymitquimica.com]

- 14. 149794-10-5 CAS MSDS (BOC-N-ETHYL GLYCINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. jpt.com [jpt.com]

- 16. biobasic.com [biobasic.com]

- 17. thinksrs.com [thinksrs.com]

- 18. westlab.com [westlab.com]

- 19. uomosul.edu.iq [uomosul.edu.iq]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 22. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Boc-N-Ethylglycine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. Among these valuable building blocks, Boc-N-Ethylglycine has emerged as a critical component in the synthesis of peptidomimetics, offering enhanced stability, solubility, and bioavailability.[1] This in-depth technical guide explores the core applications of this compound in medicinal chemistry, providing detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows.

Core Applications in Drug Discovery

This compound serves as a versatile building block in the design and synthesis of a wide array of therapeutic agents. Its N-ethyl group introduces conformational constraints and resistance to enzymatic degradation compared to its natural glycine counterpart. This modification is particularly advantageous in the development of:

-

Peptide-based drugs: Incorporation of this compound can improve the stability and solubility of the final peptide product.[1]

-

Prodrugs: It plays a crucial role in the design of pharmaceutical compounds, especially in creating prodrugs with enhanced bioavailability.[1]

-

Bioconjugation: This amino acid derivative can act as a linker, facilitating the attachment of drugs to antibodies for targeted therapies.[1]

-

Protease Inhibitors: N-alkylation of peptide backbones is a known strategy to enhance resistance to proteolysis, a key consideration in the design of protease inhibitors.

-

Fibrinogen Receptor Antagonists: this compound is a key component in the design of potent, selective, and orally active peptide-based fibrinogen receptor antagonists.[2][3]

Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[4][5] Inhibition of DPP-IV prolongs the action of GLP-1, which in turn stimulates glucose-dependent insulin release, making it a key target for the treatment of type 2 diabetes.[4][5] The following sections detail the synthesis and biological evaluation of novel DPP-IV inhibitors, showcasing the practical application of N-alkylated glycine derivatives in drug design.

Quantitative Data: In Vitro DPP-IV Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of synthesized DPP-IV inhibitors. The data highlights the structure-activity relationship (SAR) where modifications to the core scaffold, including the nature of the N-alkylation, can significantly impact potency.

| Compound ID | Structure | DPP-IV IC50 (µM) |

| 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04[5] |

| 2 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03[5] |

| 3 | phenethyl-piperazine derivative | 1.2 ± 0.04[5] |

| 4 | 4-amino-1-benzylpiperidine derivative | 4.0 ± 0.08[5] |

Experimental Protocols

General Synthesis of this compound

A general procedure for the synthesis of this compound from Boc-glycine and iodoethane is as follows:

-

Suspend sodium hydride (4.0 equivalents) in anhydrous THF and cool to 0 °C.

-

In a separate flask, dissolve Boc-glycine (1.0 equivalent) and iodoethane (4.0 equivalents) in anhydrous THF.

-

Add the Boc-glycine/iodoethane solution dropwise to the cooled sodium hydride suspension with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench with methanol.

-

Dilute with deionized water and remove methanol under reduced pressure.

-

Extract impurities with an ethyl acetate-hexane mixture.

-

Adjust the aqueous layer to pH 2-3 with solid citric acid.

-

Extract the product with an ethyl acetate-hexane mixture.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.[3]

Synthesis of a Pyrrolidine-Based DPP-IV Inhibitor (Analog of Compound 2)

This protocol describes the synthesis of a potent DPP-IV inhibitor incorporating an N-alkylated glycine moiety, adapted from the synthesis of similar β-amino amides.

Step 1: Activation of this compound

-

To a 50 mL round-bottom flask, add this compound (6.00 mmol).

-

Add 20 mL of dry THF and 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (6.30 mmol).

-

Stir the mixture at room temperature for 1 hour to activate the carboxylic acid. Monitor completion by TLC.

Step 2: Coupling with 2-Benzylpyrrolidine

-

To the activated this compound solution, add a mixture of 2-benzylpyrrolidine (12.00 mmol) and triethylamine (TEA) (2.0 mL) in 4 mL of THF.

-

Stir the reaction mixture at 40 °C for 19 hours, monitoring completion by TLC.

-

Evaporate the solvent in-vacuo.

Step 3: Work-up and Purification

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2 x 45 mL), saturated NaHCO₃ solution (3 x 45 mL), distilled water (1 x 45 mL), and brine (3 x 45 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by flash chromatography to yield the Boc-protected final compound.

Step 4: Boc Deprotection

-

Dissolve the purified Boc-protected compound in a solution of 4M HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Evaporate the solvent to yield the final DPP-IV inhibitor as its hydrochloride salt.

Visualizations

Signaling Pathway of DPP-IV Inhibition

Caption: Signaling pathway of DPP-IV inhibition.

Experimental Workflow for DPP-IV Inhibitor Synthesis

Caption: Experimental workflow for DPP-IV inhibitor synthesis.

Conclusion

This compound is an invaluable tool in the medicinal chemist's arsenal for the rational design of peptidomimetics with enhanced therapeutic potential. Its incorporation can overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The case study of DPP-IV inhibitors demonstrates how N-alkylated glycine derivatives can be effectively utilized to generate potent and selective drug candidates. The provided protocols and visualizations serve as a practical guide for researchers and scientists engaged in the development of next-generation peptide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] SAR Study of β-Aminoacyl-Containing Cyclic Hydrazide Derivatives as DPP-IV Inhibitors | Semantic Scholar [semanticscholar.org]

- 3. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies [mdpi.com]

- 4. oatext.com [oatext.com]

- 5. oatext.com [oatext.com]

A Technical Guide to the Incorporation of Boc-N-Ethylglycine for Unnatural Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the utilization of N-tert-butyloxycarbonyl-N-ethylglycine (Boc-N-Ethylglycine) in the synthesis of peptides containing unnatural amino acids. This N-alkylated glycine derivative serves as a crucial building block in the development of peptidomimetics with enhanced therapeutic properties, such as improved stability against proteolytic degradation and modulated conformational structures. This guide details the synthetic protocols, potential biological applications, and analytical characterization of peptides incorporating N-ethylglycine, with a focus on its role in the design of fibrinogen receptor antagonists.

Introduction to this compound

This compound is a synthetic amino acid derivative where the amino group of glycine is protected by a tert-butyloxycarbonyl (Boc) group and substituted with an ethyl group. This modification introduces conformational constraints and alters the hydrogen bonding capacity of the peptide backbone, which can lead to increased stability and bioavailability of the resulting peptide.[1] Its incorporation is a key strategy in medicinal chemistry to develop peptide-based drugs with improved pharmacokinetic profiles.[2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference(s) |

| CAS Number | 149794-10-5 | [3] |

| Molecular Formula | C9H17NO4 | [3] |

| Molecular Weight | 203.24 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and Dichloromethane (DCM). | [4] |

| Purity | Typically >97% | [3] |

Biological Significance: Targeting the Fibrinogen Receptor

Peptides and peptidomimetics containing N-substituted glycine residues, such as N-ethylglycine, have been investigated as antagonists of the fibrinogen receptor, also known as integrin αIIbβ3.[5] This receptor is a key player in platelet aggregation and thrombus formation.[6] By blocking the interaction of fibrinogen with this receptor, these synthetic peptides can inhibit platelet aggregation, presenting a therapeutic strategy for cardiovascular diseases.[7]

Integrin αIIbβ3 Signaling Pathway

The binding of agonists like thrombin or ADP to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade. This cascade activates talin, which then binds to the cytoplasmic tail of the β3 integrin subunit. This interaction disrupts a salt bridge between the αIIb and β3 cytoplasmic tails, leading to a conformational change in the extracellular domain of the integrin, increasing its affinity for fibrinogen.[8][9]

Upon binding of fibrinogen, "outside-in" signaling is triggered. This involves the clustering of integrins and the recruitment of signaling proteins such as Src, FAK, and Syk to the cytoplasmic domain.[10] This cascade of phosphorylation and protein recruitment leads to cytoskeletal reorganization, platelet spreading, and the stabilization of the platelet plug.[11] Peptidomimetics containing N-ethylglycine can act as competitive inhibitors, blocking fibrinogen binding and thus interrupting both inside-out and outside-in signaling.

Experimental Protocols: Incorporation of this compound via SPPS

The incorporation of this compound into a peptide sequence is typically achieved using Boc-based Solid-Phase Peptide Synthesis (SPPS). The following protocol provides a general guideline for manual synthesis.

Materials and Reagents

-

Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

-

Boc-protected amino acids: Including this compound.

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Neutralization solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM.

-

Coupling reagents:

-

Solvents: DMF, DCM, Methanol.

-

Cleavage cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5 v/v/w/v/v) or similar.[14]

-

Precipitation/washing solvent: Cold diethyl ether.

Synthesis Cycle

The SPPS cycle consists of deprotection, washing, coupling, and washing steps, repeated for each amino acid in the sequence.[1]

Table of SPPS Steps for this compound Incorporation

| Step | Procedure | Duration | Purpose |

| 1. Resin Swelling | Swell the resin in DCM for 30 minutes. | 30 min | To allow reagents to access reactive sites within the resin beads. |

| 2. Boc Deprotection | Treat the resin with 50% TFA in DCM. | 2 x 15 min | To remove the Boc protecting group from the N-terminus of the growing peptide chain. |

| 3. Washing | Wash the resin with DCM (3x), and DMF (3x). | ~10 min | To remove excess TFA and deprotection byproducts. |

| 4. Neutralization | Treat the resin with 5% DIPEA in DCM. | 2 x 2 min | To neutralize the protonated N-terminus. |

| 5. Washing | Wash the resin with DCM (3x), and DMF (3x). | ~10 min | To remove excess DIPEA. |

| 6. Coupling | Pre-activate this compound (3 eq.) with HBTU/HATU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes. Add the activated amino acid solution to the resin. | 1-2 hours | To form the peptide bond between the activated this compound and the deprotected N-terminus of the peptide chain. |

| 7. Washing | Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). | ~15 min | To remove excess reagents and coupling byproducts. |

Repeat steps 2-7 for each subsequent amino acid.

Cleavage and Deprotection

After the final amino acid has been coupled and the terminal Boc group removed, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature.[14]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

Data Presentation and Analysis

Quantitative Data

The successful incorporation of this compound is dependent on the coupling efficiency at each step. While specific yields can vary based on the peptide sequence and synthesis conditions, the use of efficient coupling reagents like HATU or HBTU generally leads to high coupling yields.

Expected Quantitative Outcomes for a Model Pentapeptide Containing N-Ethylglycine

| Parameter | Expected Value/Range | Notes |

| Crude Peptide Yield | 60-80% | Based on the initial loading of the resin. Losses can occur during transfers and washes. |

| Purity of Crude Peptide (by HPLC) | 50-70% | Impurities can include deletion sequences and products of side reactions during cleavage.[15] |

| Purified Peptide Yield | 20-40% | Yield after preparative HPLC purification. |

| Final Purity (by HPLC) | >95% | Purity required for most biological assays.[16] |

| Coupling Efficiency per Step | >99% | Monitored by Kaiser test or other qualitative tests. N-alkylated amino acids can sometimes exhibit slower coupling kinetics.[17] |

Analytical Characterization

The purified peptide should be characterized to confirm its identity and purity.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude and purified peptide. A single major peak is indicative of a pure compound.[18]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is commonly used for peptides.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide, including the confirmation of the N-ethylglycine incorporation. 1H and 13C NMR spectra will show characteristic peaks for the ethyl group.[6][20]

Expected Analytical Data for a Peptide Containing N-Ethylglycine

| Technique | Expected Result |

| RP-HPLC | A single, sharp peak at a specific retention time. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the peptide. |

| 1H NMR | Characteristic signals for the ethyl group: a triplet around 1.1-1.3 ppm (CH3) and a quartet around 3.2-3.4 ppm (CH2). |

| 13C NMR | Characteristic signals for the ethyl group: a peak around 13-15 ppm (CH3) and a peak around 45-48 ppm (CH2). |

Conclusion

This compound is a valuable tool for the incorporation of unnatural amino acids into peptides, enabling the development of novel peptidomimetics with enhanced therapeutic potential. The use of Boc-based SPPS with efficient coupling reagents allows for the successful synthesis of peptides containing N-ethylglycine. The biological significance of these modified peptides, particularly as fibrinogen receptor antagonists, highlights their importance in drug discovery. Careful execution of the synthetic and purification protocols, followed by thorough analytical characterization, is crucial for obtaining high-quality peptides for research and development.

References

- 1. peptide.com [peptide.com]

- 2. rroij.com [rroij.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Ethylglycine | C4H9NO2 | CID 316542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. On the Activation of Integrin αIIbβ3: Outside-in and Inside-out Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Integrin αIIbβ3 outside-in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. bachem.com [bachem.com]

- 16. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dev.spectrabase.com [dev.spectrabase.com]

Methodological & Application

Application Notes and Protocols for Boc-N-Ethylglycine Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-alkylated amino acids, such as Boc-N-ethylglycine, into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-alkylation can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving cell permeability, and providing conformational constraints. However, the steric hindrance introduced by the N-alkyl group, in this case, an ethyl group, poses a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.

These application notes provide detailed protocols and quantitative data for the efficient coupling of this compound using common and highly effective coupling reagents. The methodologies outlined below are intended to guide researchers in overcoming the challenges associated with the synthesis of peptides containing N-ethylglycine, thereby facilitating the development of novel peptide-based therapeutics. While the primary focus of these notes is on the synthetic aspects, it is noteworthy that peptides containing N-alkylated amino acids can modulate various biological signaling pathways, although specific pathways for N-ethylglycine-containing peptides are a subject of ongoing research. Peptides, in general, can act as agonists or antagonists of receptors, influencing pathways such as those involved in cholecystokinin (CCK) secretion and other processes regulated by G-protein coupled receptors.[1]

Challenges in Coupling this compound

The primary difficulty in coupling this compound arises from the steric bulk around the secondary amine. This steric hindrance significantly slows down the kinetics of the acylation reaction, making it challenging to achieve complete coupling to the growing peptide chain on the solid support. Consequently, specialized, highly reactive coupling reagents and optimized protocols are necessary to drive the reaction to completion and minimize the formation of impurities.

Recommended Coupling Reagents

Several classes of coupling reagents have proven effective for the incorporation of sterically hindered and N-alkylated amino acids. These include uronium/aminium salts and phosphonium salts.

Uronium/Aminium Salts:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult couplings, including those involving N-methylated and other N-alkylated amino acids.[2][3]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used coupling reagent, though sometimes less effective than HATU for highly hindered couplings.[3]

Phosphonium Salts:

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient coupling reagent, particularly useful for sterically demanding couplings.[4][5][6][7]

-

PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): Another powerful phosphonium salt-based reagent, often employed for challenging couplings.[3][7][8]

Quantitative Data Summary for Coupling Reactions

The following tables summarize the recommended reaction conditions for coupling this compound using various reagents. These parameters are intended as a starting point and may require further optimization depending on the specific peptide sequence and solid support used.

Table 1: Reagent Equivalents for Solid-Phase Coupling of this compound

| Reagent Component | HATU Protocol | PyBOP Protocol | PyBrOP Protocol |

| This compound | 4 eq. | 1.1 - 5 eq. | 2 eq. |

| Coupling Reagent | 4 eq. | 1.1 - 5 eq. | 2 eq. |

| Base (e.g., DIEA) | 8 eq. | 2.2 - 10 eq. | 6 eq. |

| Additive (e.g., HOBt) | - | 1.1 - 5 eq. | - |

Equivalents are relative to the substitution level of the resin.

Table 2: Typical Reaction Parameters for Solid-Phase Coupling of this compound

| Parameter | HATU Protocol | PyBOP Protocol | PyBrOP Protocol |

| Solvent | DMF or NMP | DMF or DCM | DCM or DMF |

| Reaction Time | 1 - 4 hours | 10 - 60 minutes | 1 hour |

| Temperature | Room Temperature | Room Temperature | 0°C to Room Temp. |

| Monitoring | Bromophenol Blue Test | Bromophenol Blue Test | Bromophenol Blue Test |

Experimental Protocols

The following are detailed protocols for the solid-phase coupling of this compound. It is crucial to ensure all reagents and solvents are anhydrous to prevent premature hydrolysis of the activated amino acid.

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is a robust method for coupling this compound on a solid support.[2][3]

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Methanol

-

Bromophenol Blue monitoring solution

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF).

-

Washing: Thoroughly wash the resin with DMF to remove residual deprotection reagents.

-

Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (4 equivalents) and HATU (4 equivalents) in DMF or NMP.

-

Add DIEA (8 equivalents) to the solution and allow the mixture to pre-activate at room temperature for 5 minutes.

-

Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated this compound solution.

-

Shake the reaction vessel at room temperature for 1 to 4 hours.

-

Reaction Monitoring: Monitor the completion of the coupling using the Bromophenol Blue test. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction. The standard Kaiser test is unreliable for secondary amines like N-ethylglycine.[2][3]

-

Recoupling (if necessary): If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a freshly prepared activated this compound solution.

-

Washing: Once the coupling is complete, filter the resin and wash it sequentially with DMF, DCM, and methanol.

-

Drying: Dry the resin under vacuum.

Protocol 2: PyBOP-Mediated Coupling of this compound

This protocol provides an alternative efficient method for the coupling of this compound.[5][8]

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

PyBOP

-

DIEA

-

1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)

-

DMF or DCM

-

Bromophenol Blue monitoring solution

Procedure:

-

Resin Swelling and Deprotection: Follow steps 1-3 from the HATU protocol.

-

Coupling Solution Preparation: In a separate vessel, dissolve this compound (1.1-5 equivalents) and PyBOP (1.1-5 equivalents) in DMF. If using, add HOBt (1.1-5 equivalents).

-

Add DIEA (2.2-10 equivalents) to the solution.

-

Coupling Reaction: Immediately add the coupling solution to the swelled and deprotected resin.

-

Shake the reaction vessel at room temperature for 10 to 60 minutes.

-

Reaction Monitoring: Monitor the reaction progress using the Bromophenol Blue test.

-

Washing: Upon completion, filter and wash the resin as described in the HATU protocol.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound Coupling

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing this compound.

Caption: General workflow for the solid-phase coupling of this compound.

Illustrative Signaling Pathway Involving Peptide Ligands

While specific signaling pathways for N-ethylglycine-containing peptides are not extensively characterized, the following diagram illustrates a general mechanism by which a peptide ligand can activate a G-protein coupled receptor (GPCR), a common target for bioactive peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

Application Notes and Protocols for Boc Deprotection of N-Ethylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, prized for its stability in a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of Boc-N-ethylglycine, a key step in the synthesis of various peptides and pharmaceutical intermediates. The following sections outline common deprotection methods, including the use of strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as alternative methods for substrates sensitive to harsh acidic conditions.

Deprotection Methods Overview

The selection of an appropriate Boc deprotection method is critical and depends on the substrate's stability, the presence of other acid-labile functional groups, and the desired scale of the reaction. The most prevalent methods involve acidolysis, which proceeds via the formation of a stable tert-butyl cation.

Acid-Catalyzed Deprotection Mechanism

The deprotection is initiated by protonation of the carbamate oxygen, followed by cleavage of the tert-butyl C-O bond to form the unstable carbamic acid and a tert-butyl cation. The carbamic acid then spontaneously decarboxylates to yield the free amine.

Caption: General mechanism of acid-catalyzed Boc deprotection.

Data Summary of Deprotection Methods

The following table summarizes various reported conditions for Boc deprotection of different amine substrates. While specific yield data for N-ethylglycine is limited in comparative studies, the provided data for analogous compounds can guide method selection.

| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |

| Acidic Deprotection | ||||||

| Trifluoroacetic Acid (TFA) | 20-50% TFA | Dichloromethane (DCM) | 0 to RT | 0.5 - 2 h | >95 | [1] |

| Neat TFA | - | RT | 0.5 - 1 h | >95 | [2] | |

| Hydrochloric Acid (HCl) | 4 M HCl in 1,4-Dioxane | 1,4-Dioxane | RT | 1 - 16 h | >90 | [3] |

| Gaseous HCl | Solvent-free | RT | Varies | Quantitative | [4] | |

| Alternative Methods | ||||||

| Thermal Deprotection | None | Trifluoroethanol (TFE) | 150 | 1 h | 95 (for Glycine) | [5] |

| Water | Water | Reflux | 1 - 10 h | 85-98 | [6] | |

| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 12 - 24 h | 80-95 | [7] |

| Oxalyl Chloride | Oxalyl Chloride/Methanol | Methanol | RT | 1 - 4 h | up to 90 | [6] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a Boc deprotection experiment, from reaction setup to product isolation.

Caption: General workflow for Boc deprotection experiments.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally high-yielding method for Boc deprotection.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (10-20 equivalents, often a 20-50% v/v solution in DCM) to the stirred solution.[1]

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize residual acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield N-ethylglycine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and often yields the hydrochloride salt of the deprotected amine directly.

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

To a stirred solution or suspension of this compound (1 equivalent) in a round-bottom flask, add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl).[3]

-

Stir the mixture at room temperature for 1 to 16 hours. The deprotected product may precipitate as the hydrochloride salt. Monitor the reaction by TLC or LC-MS.[3]

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

To precipitate the product, diethyl ether can be added to the reaction mixture, and the resulting solid collected by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to obtain N-ethylglycine hydrochloride.

Protocol 3: Thermal Deprotection in Water

This "green chemistry" approach avoids the use of strong acids and organic solvents.

Materials:

-

This compound

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Lyophilizer or rotary evaporator

Procedure:

-

Suspend this compound in deionized water in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Heat the mixture to reflux (100 °C) and maintain for 1 to 10 hours. Monitor the reaction by TLC or LC-MS.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the water under reduced pressure or by lyophilization to obtain N-ethylglycine.

Safety and Handling

-

Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrochloric acid (HCl) in dioxane is corrosive and flammable. Handle in a fume hood and wear appropriate PPE. Dioxane is a suspected carcinogen.

-

The deprotection reaction releases isobutylene and carbon dioxide , which can cause pressure buildup in a closed system. Ensure the reaction vessel is adequately vented.

-

The tert-butyl cation generated during the reaction can be a source of side reactions, such as alkylation of nucleophilic residues. The use of scavengers like anisole or thioanisole may be necessary for complex substrates.

Conclusion

The deprotection of this compound can be effectively achieved through several methods. The choice of protocol should be guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired scale of the reaction. Standard acidic methods using TFA or HCl are generally robust and high-yielding. For acid-sensitive substrates, alternative methods such as thermal deprotection offer milder conditions. Careful monitoring of the reaction progress and appropriate work-up procedures are essential for obtaining the desired product in high purity and yield.

References

- 1. Boc Deprotection - TFA [commonorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Boc Deprotection - HCl [commonorganicchemistry.com]

- 4. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lewis Acids - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for Boc-N-Ethylglycine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated amino acids, such as N-ethylglycine, are valuable building blocks in peptide science, offering a means to introduce conformational constraints, enhance metabolic stability, and modulate the biological activity of peptides. The incorporation of these residues via Solid-Phase Peptide Synthesis (SPPS) can, however, present challenges, primarily due to the steric hindrance imposed by the N-alkyl group. This document provides detailed application notes and experimental protocols for the successful incorporation of Boc-N-Ethylglycine into peptide sequences using the Boc/Bzl protection strategy.

Challenges in Incorporating this compound

The primary obstacle in the use of this compound is the reduced nucleophilicity and increased steric bulk of the secondary amine, which can lead to sluggish and incomplete coupling reactions. This is particularly pronounced when coupling the N-alkylated residue to another N-alkylated amino acid. Standard coupling conditions may result in low yields and deletion sequences. Therefore, optimized protocols with more potent coupling reagents and longer reaction times are often necessary.

Recommended Coupling Reagents

To overcome the challenge of steric hindrance, the use of highly efficient coupling reagents is crucial. While classical carbodiimide reagents like DCC/HOBt can be used, they often result in lower yields. Uronium/aminium and phosphonium salt-based reagents are highly recommended for coupling this compound.

| Coupling Reagent | Class | Key Advantages |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | Highly efficient for hindered couplings with rapid reaction times and low racemization risk.[1] |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | A reliable and widely used reagent, slightly less reactive than HATU. |

| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Particularly effective for coupling N-protected N-methyl amino acids.[1] |

| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Efficient coupling with less hazardous byproducts compared to BOP. |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound using the recommended reagents in Boc-SPPS.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines the standard steps in a Boc-SPPS cycle, which are adapted in the subsequent protocols for the specific coupling of this compound.

Protocol 2: HATU-Mediated Coupling of this compound

HATU is a highly recommended reagent for coupling sterically hindered amino acids.

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

-

Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1]

-

Washing: Wash the resin thoroughly with DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[1]

-

Washing: Wash the resin with DCM and then with N,N-dimethylformamide (DMF).

-

Coupling:

-

In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin substitution) with HATU (3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[1]

-

Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours.[1]

-

-

Monitoring: Monitor the completion of the coupling. The Kaiser test is not reliable for secondary amines; the bromophenol blue test is a suitable alternative. If the coupling is incomplete, a second coupling can be performed.

-

Washing: Filter the resin and wash it thoroughly with DMF, followed by DCM.

Protocol 3: "Submonomer" Approach for N-Ethylglycine Incorporation

An alternative to using pre-formed this compound is the "submonomer" method, commonly used for synthesizing peptoids (N-substituted glycines). This two-step process involves an acylation step with an α-haloacetic acid followed by a displacement reaction with the desired amine.

-

Resin Preparation: Start with a resin bearing a free amino group.

-

Acylation:

-

Add a solution of bromoacetic acid (e.g., 0.8 M in DMF) to the resin.

-

Add N,N'-diisopropylcarbodiimide (DIC).

-

Incubate for approximately 20 minutes.

-

Drain and wash the resin with DMF.

-

-

Displacement:

-

Add a solution of ethylamine (e.g., 1-2 M in NMP) to the bromoacetylated resin.

-

Incubate for 30-120 minutes.

-

Drain and wash the resin with DMF.

-

Quantitative Data on Coupling Efficiency

Obtaining quantitative data for the coupling efficiency of this compound is challenging as it is highly sequence-dependent. However, studies on other sterically hindered N-methylated amino acids can provide valuable insights. The use of more powerful coupling reagents generally leads to higher yields.

| Coupling Reagent | Typical Coupling Time | Expected Yield |

| HATU | 2 - 4 hours | >95%[1] |

| PyAOP | 2 - 4 hours | >95%[1] |

| DCC/HOBt | 4 - 12 hours | Lower, variable[1] |

Note: These are generalized values and may vary based on the specific peptide sequence and reaction conditions.

Cleavage and Deprotection